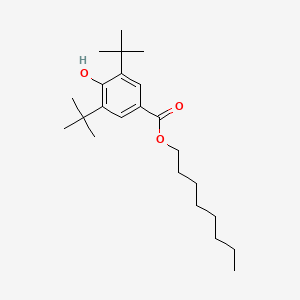

Octyl 3,5-di-tert-butyl-4-hydroxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Octyl 3,5-di-tert-butyl-4-hydroxybenzoate: is a synthetic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound is characterized by its high thermal stability and low volatility, making it suitable for use in high-temperature processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 3,5-di-tert-butyl-4-hydroxybenzoate typically involves the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with octanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of water formed during the reaction to drive the equilibrium towards the formation of the ester. The product is then purified through distillation or recrystallization to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Octyl 3,5-di-tert-butyl-4-hydroxybenzoate can undergo oxidation reactions, particularly at the phenolic hydroxyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced to form the corresponding hydroquinone derivative. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The ester group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines and alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Amines, alcohols; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Corresponding amides or ethers.

Applications De Recherche Scientifique

Polymer Stabilization

Functionality : Octyl 3,5-di-tert-butyl-4-hydroxybenzoate is primarily used as an antioxidant in polymer formulations. Its sterically hindered structure allows it to effectively scavenge free radicals generated during the thermal processing of polymers.

Applications :

- Plastics : It is extensively used in the production of polyethylene, polypropylene, and polystyrene to enhance thermal stability and prolong shelf life by preventing oxidative degradation during processing and end-use.

Case Study : A study demonstrated that incorporating Irganox 1076 into low-density polyethylene (LDPE) significantly reduced the rate of oxidation during thermal aging tests, maintaining mechanical properties better than unmodified samples .

Food Packaging

Functionality : In food packaging, Irganox 1076 serves as a stabilizer to prevent the oxidation of fats and oils, which can lead to rancidity and loss of nutritional value.

Applications :

- Food Contact Materials : The compound is approved for use in food contact articles by regulatory agencies such as the US FDA. It helps maintain the quality and safety of packaged foods by minimizing oxidative spoilage.

Case Study : A safety assessment conducted by the US FDA evaluated dietary exposure levels from food contact materials containing Irganox 1076. The study concluded that current exposure levels provide an adequate margin of safety for human health .

Pharmaceuticals

Functionality : Beyond its role in plastics and food packaging, this compound has been explored for its potential pharmaceutical applications due to its antioxidant properties.

Applications :

- Drug Formulations : Research indicates that derivatives of this compound can act as inhibitors of enzymes like lipoxygenase and cyclooxygenase, which are involved in inflammatory processes. This suggests potential uses in treating conditions such as arthritis and other inflammatory diseases .

Case Study : A patent describes novel compounds derived from this compound that show promise as anti-inflammatory agents .

Cosmetics and Personal Care Products

Functionality : The antioxidant properties of Irganox 1076 are also beneficial in cosmetic formulations where it helps stabilize products against oxidative degradation.

Applications :

- Skin Care Products : It is used in creams and lotions to prevent rancidity and maintain efficacy over time.

Data Summary

| Application Area | Functionality | Key Benefits | Regulatory Status |

|---|---|---|---|

| Polymer Stabilization | Antioxidant for thermal stability | Prolongs shelf life, maintains mechanical properties | Approved for use |

| Food Packaging | Prevents oxidation | Maintains food quality and safety | FDA approved |

| Pharmaceuticals | Enzyme inhibition | Potential anti-inflammatory effects | Under investigation |

| Cosmetics | Stabilizes formulations | Prevents rancidity | Generally accepted |

Mécanisme D'action

Molecular Targets and Pathways: Octyl 3,5-di-tert-butyl-4-hydroxybenzoate exerts its effects primarily through its antioxidant activity. The compound scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cellular components. It interacts with molecular targets such as lipids, proteins, and nucleic acids, protecting them from oxidative stress.

Pathways Involved: The antioxidant action of this compound involves the donation of hydrogen atoms to neutralize free radicals. This process helps maintain the redox balance within cells and prevents the initiation of oxidative chain reactions.

Comparaison Avec Des Composés Similaires

Octadecyl 3,5-di-tert-butyl-4-hydroxybenzoate: Another ester derivative with similar antioxidant properties, commonly used in polymer stabilization.

3,5-di-tert-butyl-4-hydroxybenzyl alcohol: A related compound with antioxidant activity, used in various industrial applications.

3,5-di-tert-butyl-4-hydroxybenzaldehyde: Known for its use in the synthesis of other antioxidant compounds.

Uniqueness: Octyl 3,5-di-tert-butyl-4-hydroxybenzoate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its high thermal stability and low volatility make it particularly suitable for high-temperature applications, setting it apart from other similar compounds.

Activité Biologique

Octyl 3,5-di-tert-butyl-4-hydroxybenzoate, commonly known as a phenolic antioxidant, is synthesized through the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with octanol. This compound plays a significant role in various biological and industrial applications due to its antioxidant properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H38O3

- CAS Number : 36443-68-2

- Synthesis Method : The compound is synthesized by heating 3,5-di-tert-butyl-4-hydroxybenzoic acid with octanol in the presence of an acid catalyst like sulfuric acid.

This compound primarily functions as an antioxidant . It exerts its effects by:

- Scavenging Free Radicals : The compound donates hydrogen atoms to neutralize free radicals, thus preventing oxidative damage to lipids, proteins, and nucleic acids.

- Maintaining Redox Balance : By modulating oxidative stress within cells, it helps maintain cellular health and function.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antioxidant Activity

This compound is effective in reducing oxidative stress in biological systems. Studies have shown that it can protect cells from oxidative damage caused by reactive oxygen species (ROS) .

Cytoprotective Effects

In vitro studies demonstrate that this compound enhances cell viability under oxidative stress conditions. For instance, it has been shown to protect neuronal cells from apoptosis induced by oxidative agents .

Potential Therapeutic Applications

Due to its antioxidant properties, the compound is being investigated for potential therapeutic applications in:

- Neurodegenerative Diseases : Research suggests it may help mitigate the effects of diseases like Alzheimer's by reducing oxidative damage .

- Cardiovascular Health : Its ability to prevent lipid peroxidation makes it a candidate for cardiovascular disease prevention strategies .

Case Studies and Research Findings

Comparison with Similar Compounds

This compound is often compared with other phenolic antioxidants:

| Compound | Structure | Antioxidant Activity | Applications |

|---|---|---|---|

| Octadecyl 3,5-di-tert-butyl-4-hydroxybenzoate | Similar to Octyl derivative | High | Polymer stabilization |

| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Related structure | Moderate | Synthesis of other antioxidants |

| Butylated Hydroxytoluene (BHT) | Common antioxidant | High | Food preservation |

Safety and Toxicology

The safety profile of this compound has been evaluated extensively. The US FDA has established a No Observed Adverse Effect Level (NOAEL) of 64 mg/kg body weight per day based on chronic studies in rats . This indicates a favorable safety margin for its use in food contact materials.

Propriétés

IUPAC Name |

octyl 3,5-ditert-butyl-4-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O3/c1-8-9-10-11-12-13-14-26-21(25)17-15-18(22(2,3)4)20(24)19(16-17)23(5,6)7/h15-16,24H,8-14H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNZOWVTUJGGRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.